Cas no 866143-57-9 (4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile)

4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with chlorophenyl, fluorophenyl, and cyano functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further derivatization. The compound’s crystalline form and high purity ensure consistent performance in synthetic applications. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in multi-step organic transformations. This compound is primarily used in exploratory drug development and as a building block for specialized chemical synthesis.
4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile structure
866143-57-9 structure
Product Name:4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
CAS No:866143-57-9
MF:C18H10ClFN2O
MW:324.736206531525
CID:6783213
PubChem ID:1488598
Update Time:2025-06-08

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 866143-57-9
    • 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
    • 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 9L-366S
    • AKOS003815190
    • 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • Inchi: 1S/C18H10ClFN2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23)
    • InChI Key: GRSMFZMBUBGBGJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(C#N)C(NC(C2C=CC(=CC=2)F)=C1)=O

Computed Properties

  • Exact Mass: 324.0465688g/mol
  • Monoisotopic Mass: 324.0465688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 52.9Ų

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile Pricemore >>

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4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile Related Literature

Additional information on 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Research Briefing on 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS: 866143-57-9)

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS: 866143-57-9) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. Recent studies have shed light on its synthesis, mechanism of action, and therapeutic potential, making it a promising candidate for further investigation.

The synthesis of 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions, including condensation and cyclization processes. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improved yield and purity, which is critical for scaling up production for preclinical studies. The compound's structure-activity relationship (SAR) has also been extensively studied, revealing that the presence of both chloro and fluoro substituents enhances its binding affinity to specific kinase targets.

In terms of biological activity, recent research has highlighted the compound's potential as a selective kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile exhibits potent inhibitory effects against a range of kinases, including those implicated in cancer and inflammatory diseases. The compound's ability to modulate key signaling pathways, such as the MAPK and PI3K/AKT pathways, suggests its utility in developing targeted therapies for conditions like rheumatoid arthritis and certain malignancies.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data from animal models indicate favorable bioavailability and a half-life that supports once-daily dosing. However, further optimization may be required to address issues related to metabolic stability and potential off-target effects. These findings were corroborated by a recent preprint on bioRxiv, which emphasized the need for structural modifications to enhance the compound's drug-like properties.

In conclusion, 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile represents a promising scaffold for drug development, with demonstrated efficacy in preclinical models. Future research should focus on advancing this compound through clinical trials, as well as exploring its potential in combination therapies. The ongoing studies underscore the importance of this molecule in the evolving landscape of kinase-targeted therapeutics.

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